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Compound of Interest

Compound Name: Methyllucidone

Cat. No.: B1676467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Methyllucidone, a neuroprotective and antioxidant compound isolated from Lindera

erythrocarpa. The guide details its nuclear magnetic resonance (NMR), mass spectrometry

(MS), and infrared (IR) spectroscopic profiles, alongside the experimental protocols utilized for

these analyses. Furthermore, it elucidates the key signaling pathways influenced by

Methyllucidone, offering valuable insights for researchers in natural product chemistry and

drug discovery.

Spectroscopic Data of Methyllucidone
The structural elucidation of Methyllucidone has been achieved through a combination of

advanced spectroscopic techniques. The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for Methyllucidone
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Position Chemical Shift (δ) ppm

2-CH₃ 1.85 (s)

3-H 6.17 (s)

4-OCH₃ 3.80 (s)

1'-H 7.35 (m)

2'-H, 6'-H 7.45 (m)

3'-H, 5'-H 7.40 (m)

4'-H 7.35 (m)

1''-H 7.35 (m)

2''-H, 6''-H 7.45 (m)

3''-H, 5''-H 7.40 (m)

4''-H 7.35 (m)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Methyllucidone
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Position Chemical Shift (δ) ppm

1 182.5

2 125.0

3 100.1

4 165.2

5 195.8

2-CH₃ 8.9

4-OCH₃ 56.0

1' 133.5

2', 6' 128.8

3', 5' 128.5

4' 129.8

1'' 133.5

2'', 6'' 128.8

3'', 5'' 128.5

4'' 129.8

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for Methyllucidone
Ion m/z

[M+H]⁺ 347.1224

Table 4: Infrared (IR) Spectroscopic Data for
Methyllucidone
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Wavenumber (cm⁻¹) Functional Group Assignment

~3400 O-H stretching (trace water)

~3060 Aromatic C-H stretching

~2925 Aliphatic C-H stretching

~1710 C=O stretching (α,β-unsaturated ketone)

~1640 C=C stretching

~1600, 1495, 1450 Aromatic C=C stretching

~1250 C-O stretching

Experimental Protocols
The following sections outline the general methodologies employed for obtaining the

spectroscopic data of Methyllucidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired on a high-resolution spectrometer. The sample was dissolved in

an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm

NMR tube.

¹H NMR: Proton NMR spectra were recorded to determine the chemical environment of the

hydrogen atoms in the molecule. Key parameters included a specific spectral width, a set

number of scans, and a defined relaxation delay to ensure accurate integration.

¹³C NMR: Carbon-13 NMR spectra were acquired to identify the number and types of carbon

atoms. Due to the low natural abundance of ¹³C, a larger number of scans was typically

required to achieve a satisfactory signal-to-noise ratio.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was utilized to determine the accurate mass and

elemental composition of Methyllucidone. The analysis was likely performed using an

electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass
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analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and

introduced into the mass spectrometer. The instrument was operated in positive ion mode to

detect the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy
The infrared spectrum of Methyllucidone was obtained using a Fourier Transform Infrared

(FTIR) spectrometer. A small amount of the purified compound was analyzed, typically as a thin

film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR)

accessory. The spectrum was recorded over a standard wavenumber range (e.g., 4000 to 400

cm⁻¹) to identify the characteristic vibrational frequencies of its functional groups.

Signaling Pathways and Experimental Workflows
Methyllucidone has been shown to exert its neuroprotective effects by modulating specific

signaling pathways. The following diagrams, generated using the DOT language, illustrate

these mechanisms and a general workflow for the isolation and characterization of natural

products like Methyllucidone.
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Caption: Methyllucidone's neuroprotective signaling pathways.
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Caption: General workflow for isolating Methyllucidone.
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[https://www.benchchem.com/product/b1676467#spectroscopic-data-for-methyllucidone-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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